N-benzyl-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Description
N-benzyl-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a structurally complex spirocyclic compound characterized by a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Key functional groups include:
- A benzyl group attached to the carboxamide nitrogen, which may influence lipophilicity and receptor-binding interactions.
- A 4-methylphenyl substituent at position 2, contributing to steric and electronic modulation.
- A propylthio moiety at position 3, likely enhancing metabolic stability compared to shorter alkylthio chains.
However, its exact biological targets and pharmacokinetic profile remain understudied compared to structurally analogous derivatives.
Properties
IUPAC Name |
N-benzyl-2-(4-methylphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4OS/c1-3-17-31-23-22(21-11-9-19(2)10-12-21)27-25(28-23)13-15-29(16-14-25)24(30)26-18-20-7-5-4-6-8-20/h4-12H,3,13-18H2,1-2H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVLFELDJIHRCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)C(=O)NCC3=CC=CC=C3)N=C1C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of functional groups: Functional groups such as benzyl, methylphenyl, and propylthio can be introduced through substitution reactions.
Final assembly: The final compound is assembled through coupling reactions, often under specific conditions such as the presence of catalysts, controlled temperature, and pH.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen or addition of hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-benzyl-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific biological pathways.
Materials Science: Utilization in the development of novel materials with unique properties, such as spirocyclic polymers.
Industrial Chemistry: Application in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide would depend on its specific interactions with molecular targets. Typically, such compounds may:
Bind to specific receptors: Modulating their activity and influencing cellular pathways.
Inhibit enzymes: Blocking the catalytic activity of enzymes involved in critical biological processes.
Interact with DNA/RNA: Affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,4,8-triazaspiro[4.5]deca-1,3-diene derivatives. Below is a comparative analysis with structurally related analogs (Table 1) based on available data :
Table 1: Structural and Functional Comparison of Analogous Compounds
| Compound Name | Substituent Modifications | Hypothesized Impact on Properties |
|---|---|---|
| N-(4-Methoxyphenyl)-2-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | - 4-Methoxyphenyl (electron-donating group) vs. benzyl - Phenyl at position 2 |
Increased solubility due to methoxy group; reduced steric hindrance may enhance binding affinity. |
| N-(5-Chloro-2-methylphenyl)-2-phenyl-3-(propylthio)-... | - Halogenated aryl (5-Cl, 2-CH3) - Phenyl at position 2 |
Enhanced electrophilicity and potential for covalent binding; possible toxicity concerns. |
| N-(3-Chloro-4-fluorophenyl)-2-phenyl-3-(propylthio)-... | - Di-halogenated aryl (3-Cl, 4-F) - Phenyl at position 2 |
Improved metabolic stability (fluorine resistance to oxidation); higher logP (lipophilicity). |
| N-(5-Chloro-2-methoxyphenyl)-2-phenyl-3-(propylthio)-... | - Mixed substituents (5-Cl, 2-OCH3) - Phenyl at position 2 |
Balanced polarity and binding; methoxy may offset chlorine’s hydrophobicity. |
Key Observations
Role of Aromatic Substituents: The benzyl group in the target compound introduces greater conformational flexibility compared to rigid aryl groups (e.g., 4-methoxyphenyl or halogenated phenyls) in analogs. This may affect target selectivity in crowded binding sites .
Propylthio vs. Shorter Alkylthio Chains :
- All compounds share the 3-(propylthio) group, which balances metabolic stability and steric bulk. Shorter chains (e.g., methylthio) are less stable, while longer chains (e.g., butylthio) may hinder solubility.
Spirocyclic Core Variations: Substitutions at position 2 (e.g., phenyl vs. 4-methylphenyl) influence the core’s electron density. The 4-methylphenyl group in the target compound may enhance hydrophobic interactions in nonpolar binding pockets.
Research Findings and Limitations
- Synthetic Accessibility : The benzyl carboxamide derivative is synthetically more challenging than methoxy- or halogen-substituted analogs due to benzylation side reactions.
- Data Gaps : Pharmacokinetic parameters (e.g., bioavailability, half-life) and in vivo efficacy remain uncharacterized for this compound class.
Biological Activity
N-benzyl-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a compound of interest due to its potential biological activities. This compound belongs to a class of triazole derivatives, which are known for their diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. The structure of this compound includes a triazole ring and various substituents that may enhance its biological efficacy.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 420.56 g/mol. The structural features include:
- Triazole Ring : Known for its role in various biological activities.
- Thioether Group : Contributes to the compound's reactivity and potential biological interactions.
- Benzyl and Methyl Substituents : May influence pharmacokinetics and binding affinity.
Anticancer Activity
Research has indicated that compounds with triazole moieties exhibit significant anticancer properties. For instance, studies on similar triazole derivatives have shown:
-
Inhibition of Cancer Cell Proliferation : Triazole derivatives have been reported to inhibit the growth of various cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .
Compound Cancer Cell Line IC50 (μM) Triazole Derivative A HCT-116 6.2 Triazole Derivative B MCF-7 27.3
Antimicrobial Activity
Compounds containing thioether groups have demonstrated antimicrobial properties against various pathogens. For example:
- Bactericidal Effects : Similar thioether-containing compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Anti-inflammatory Activity
The presence of specific functional groups in triazole derivatives has been linked to anti-inflammatory effects:
- Cytokine Inhibition : Some studies suggest that triazoles can inhibit pro-inflammatory cytokines, thereby reducing inflammation in vitro .
Case Studies
- Triazole Derivative Efficacy : A study evaluated the efficacy of a related triazole compound in inhibiting tumor growth in an animal model. The results showed a significant reduction in tumor size compared to the control group .
- Synergistic Effects : Research indicated that combining this compound with conventional chemotherapeutics enhanced the overall anticancer efficacy, suggesting a potential for combination therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
